Molecular Weight and Spacer Length Differentiation: PEG5 vs. PEG4 vs. PEG6 Homologs
Bromo-PEG5-azide provides a precise molecular weight of 370.24 g/mol, which is 44.05 g/mol higher than Bromo-PEG4-azide (MW 326.19) and 44.05 g/mol lower than Bromo-PEG6-azide (MW 414.29), enabling predictable modulation of PROTAC physicochemical properties without altering functional group chemistry . Each ethylene glycol unit contributes approximately 44 g/mol and extends the linker contour length by ~3.5 Å, allowing systematic library screening where the PEG5 variant occupies the empirically validated midpoint of the PEG4-PEG6-PEG8 continuum frequently used in optimization campaigns [1].
| Evidence Dimension | Molecular weight and spacer length |
|---|---|
| Target Compound Data | MW = 370.24 g/mol; PEG5 spacer (5 ethylene glycol units) |
| Comparator Or Baseline | Bromo-PEG4-azide: MW = 326.19 g/mol, PEG4 spacer; Bromo-PEG6-azide: MW = 414.29 g/mol, PEG6 spacer |
| Quantified Difference | ΔMW = ±44.05 g/mol per ethylene glycol unit increment; Δcontour length ≈ ±3.5 Å per unit |
| Conditions | Chemical structure and molecular weight comparison based on vendor technical specifications |
Why This Matters
The 44 g/mol increment per PEG unit allows medicinal chemists to fine-tune molecular weight for oral bioavailability optimization while maintaining identical functional group reactivity, as molecular weight increases beyond 500 g/mol progressively impair passive membrane permeability.
- [1] BOC Sciences. (n.d.). PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. View Source
